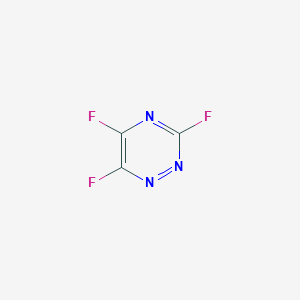

3,5,6-Trifluoro-1,2,4-triazine

Descripción

3,5,6-Trifluoro-1,2,4-triazine is a fluorinated heterocyclic compound notable for its electron-deficient triazine core and fluorine substituents. Fluorinated 1,2,4-triazines have gained prominence in pharmaceutical and materials chemistry due to fluorine's ability to modulate lipophilicity, electronic properties, and metabolic stability. These compounds exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant effects . The trifluoro derivative, in particular, benefits from enhanced electrophilicity and stability compared to non-fluorinated analogues, making it a valuable scaffold for drug discovery .

Propiedades

Número CAS |

75995-67-4 |

|---|---|

Fórmula molecular |

C3F3N3 |

Peso molecular |

135.05 g/mol |

Nombre IUPAC |

3,5,6-trifluoro-1,2,4-triazine |

InChI |

InChI=1S/C3F3N3/c4-1-2(5)8-9-3(6)7-1 |

Clave InChI |

OSYSZYXZSHPLQR-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(N=NC(=N1)F)F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5,6-Trifluoro-1,2,4-triazine can be synthesized by fluorinating trichloro-1,2,4-triazine. The fluorination process typically involves the use of potassium fluoride at high temperatures (around 450°C) in a flow system. This method yields a high percentage of the desired trifluorotriazine along with minor by-products .

Industrial Production Methods

In industrial settings, the production of 3,5,6-trifluoro-1,2,4-triazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The fluorination agents used in industrial production may vary, including antimony trifluoride chloride, potassium fluorosulfate, or sodium fluoride .

Análisis De Reacciones Químicas

Types of Reactions

3,5,6-Trifluoro-1,2,4-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound reacts readily with nucleophiles due to the electron-withdrawing effect of the fluorine atoms.

Hydrolysis: It hydrolyzes easily to form cyanuric acid.

Pyrolysis: At high temperatures (around 1300°C), it can decompose to form cyanogen fluoride.

Common Reagents and Conditions

Water: Reacts to form 6-fluoro-1,2,4-triazine-3,5(2H,4H)-dione.

Ammonia: Produces 5-amino-3,6-difluoro-1,2,4-triazine.

Amines: Forms various substituted triazines depending on the amine used.

Major Products

- 6-Fluoro-1,2,4-triazine-3,5(2H,4H)-dione

- 5-Amino-3,6-difluoro-1,2,4-triazine

- Substituted triazines with different functional groups .

Aplicaciones Científicas De Investigación

3,5,6-Trifluoro-1,2,4-triazine has several applications in scientific research:

- Chemistry : Used as a precursor for synthesizing other fluorinated compounds and as a reagent in various organic reactions .

- Biology : Acts as a specific reagent for modifying tyrosine residues in enzymes .

- Medicine : Potential applications in drug development due to its ability to form stable compounds with biological activity .

- Industry : Utilized in the production of fiber-reactive dyes and as a fluorinating agent in various industrial processes .

Mecanismo De Acción

The mechanism of action of 3,5,6-trifluoro-1,2,4-triazine involves its high reactivity towards nucleophiles. The electron-withdrawing fluorine atoms make the triazine ring highly susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in both chemical synthesis and biological applications, where it can modify specific molecular targets .

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Triazine Derivatives

Key Observations :

Reactivity Profiles

- Nucleophilic Substitution :

- Cyclization Reactions: 3-Amino-5,6-difluorophenyl-1,2,4-triazines form fused heterocycles (e.g., imidazo-triazines) with chloroacetonitrile, enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.